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Compound of Interest

1-(2-Chloro-4-(4-
Compound Name:
chlorophenyl)butyl)-1h-imidazole

Cat. No.: B193716

A Comparative Guide to the Synthetic Routes of
Butoconazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the different synthetic routes for Butoconazole,
an imidazole antifungal agent. The information presented is intended to assist researchers and
drug development professionals in selecting the most efficient and suitable synthesis strategy.
This document outlines the most common synthetic pathway with detailed experimental
protocols and reported yields, alongside a conceptual overview of alternative routes.

Primary Synthetic Route: A Step-by-Step Analysis

The most frequently cited synthetic route to Butoconazole is a multi-step process commencing
from p-chlorobenzyl chloride. This pathway involves the formation of a key chlorohydrin
intermediate, followed by the introduction of the imidazole moiety, a subsequent chlorination,
and finally, coupling with 2,6-dichlorothiophenol.

Diagram of the Primary Synthetic Pathway
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Caption: Primary synthetic pathway to Butoconazole Nitrate.

Experimental Protocols and Performance Data

The following table summarizes the key steps, reagents, and reported yields for the primary
synthetic route.
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Detailed Experimental Protocols

Step 2: Synthesis of 1-[4-(4-Chlorophenyl)-2-hydroxy-n-
butyl]-imidazole[1]

To a solution of 56.7 g (0.26 mol) of 1-chloro-4-(4-chlorophenyl)-2-butanol in 200 ml of toluene,
36.2 g (0.9 mol) of sodium hydroxide dissolved in 100 ml of water, 6.4 g (0.028 mol) of
benzyltriethylammonium chloride, and 35.2 g (0.51 mol) of imidazole are added. The reaction
mixture is heated to 93-95 °C for one hour. The temperature is then lowered to approximately
60 °C, and the phases are separated. To the organic layer, 100 ml of water is added. The
mixture is stirred at 22-25 °C for 1 hour, followed by stirring at 0-5 °C for two hours. The
resulting crystals are collected by filtration, washed with cold water (2 x 35 ml), and dried under
vacuum at a maximum temperature of 50 °C to yield 61.6 g (95%) of the product.

Recrystallization from ethyl acetate yields 52.4 g (85%) of a dry product with a melting point of
104-106 °C.

Step 3: Synthesis of 1-[4-(4-Chlorophenyl)-2-chloro-n-
butyl]-imidazole[1]
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1-[4-(4-Chlorophenyl)-2-hydroxy-n-butyl]-imidazole is dissolved in 1,2-dichloroethane. An
approximately equimolar amount of thionyl chloride is added in the presence of a catalytic
amount of dimethylformamide at a temperature of 30-35 °C. The reaction proceeds to
completion, yielding a crystal suspension of 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole in
quantitative yield. The product is of sufficient purity to be used in the subsequent step without
isolation.

Step 5: Synthesis of Butoconazole Nitrate[1]

The crude 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-imidazole (Butoconazole
free base) is dissolved in a suitable solvent. The solution is stirred, and nitric acid is added. The
mixture is stirred at the same temperature for 1 hour, and then the temperature is lowered to 8-
12 °C. The resulting crystals are filtered and washed to give the final product, Butoconazole
nitrate, in a 90% yield.

Alternative Synthetic Routes (Conceptual)

Alternative synthetic pathways to key intermediates of Butoconazole have been proposed,
primarily to circumvent the use of hazardous reagents or to improve efficiency. These routes
are presented here conceptually due to the limited availability of detailed experimental data in
the reviewed literature.

Route A: From Aromatic Aldehyde

This route involves the preparation of an epoxy intermediate from an aromatic aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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